Derivatization: Scientists explore modifying its structure to improve its pharmacological properties, such as synthesizing novel prodrugs or conjugates. [] For example, researchers have synthesized a Schiff base derivative of ceftriaxone disodium with N-acetylisatin. []
Mechanism of Action
As a beta-lactam antibiotic, ceftriaxone disodium exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. [, ] It specifically targets penicillin-binding proteins (PBPs), which are essential enzymes involved in the final stages of peptidoglycan cross-linking. By binding to PBPs, ceftriaxone disodium disrupts the formation of a strong and rigid cell wall, ultimately leading to bacterial cell death.
Physical and Chemical Properties Analysis
Ceftriaxone disodium is a white to yellowish-white crystalline powder. [] It is highly soluble in water, allowing for intravenous administration. Its chemical properties, including its stability in solution and susceptibility to hydrolysis, are extensively studied to ensure the efficacy and safety of pharmaceutical formulations.
Applications
Material Science: Research shows ceftriaxone disodium's potential application in material science, particularly in synthesizing gold nanoparticles. [] Its ability to reduce gold ions and act as a stabilizing agent makes it a viable alternative to conventional reducing agents.
Thermal Energy Storage: Studies demonstrate that calcium ceftriaxone, a water-insoluble form of ceftriaxone, exhibits potential as a material for thermal energy storage. [] Its ability to reversibly absorb and release water molecules during dehydration-hydration cycles makes it suitable for applications in thermal management systems.
Compound Description: This compound is a novel derivative of Ceftriaxone, synthesized through condensation with 4-hydroxybenzaldehyde. [] The synthesis method and structural characterization are the primary focus of the research paper.
Relevance: This compound shares the core structure of Disodium; (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-6-oxido-5-oxo-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate, particularly the cephalosporin nucleus and the characteristic triazine ring. The key structural difference lies in the presence of a 4-hydroxybenzylidene group linked to the thiazole ring in this compound. []
Compound Description: This compound, known as Calcium Ceftriaxone, is a water-insoluble organic salt. [] Research highlights its potential as a novel material for thermochemical energy storage due to its ability to coordinate with multiple water molecules. []
Relevance: Calcium; 7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate is essentially the calcium salt form of Disodium; (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-6-oxido-5-oxo-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate. [] They share the exact same core structure, differing only in the cation associated with the carboxylate group.
Compound Description: This compound is identified as a potential ligand for polymerase and capsular polysaccharide biosynthesis proteins in a specific strain of Streptococcus pneumoniae. [] The study focuses on using computational methods to identify potential inhibitors of these bacterial proteins. []
Compound Description: This compound is another potential ligand identified for capsular polysaccharide biosynthesis proteins in the same Streptococcus pneumoniae study. [] It is a complex polycyclic molecule with multiple hydroxyl and carboxamide groups. []
Relevance: This compound is a derivative of Disodium; (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-6-oxido-5-oxo-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate. The core structure, including the cephalosporin nucleus and the triazine ring, remains the same. The main difference lies in the presence of an N-acetylisatin moiety linked to the thiazole ring through a Schiff base linkage. []
Cefixime
Compound Description: Cefixime, chemically (6R,7R)-7-(2Z)-2-(2-amino-1,3-thiazol-4yl)-2-[(carboxymethoxy)imino]acetamido]-3ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, is a third-generation cephalosporin antibiotic. [] It is used to treat various infectious diseases by inhibiting bacterial cell wall biosynthesis.
Cefpodoxime
Compound Description: Cefpodoxime, chemically (6R,7R)-7-(2Z)-2-(-1,3thiazol-4yl)-2-(methoxyimino)acetamido]-3-(methoxymethyl)-8-oxo-5-thia-1azabicyclo[4.2.0]oct2-ene-2-carboxylic acid, is a third-generation cephalosporin antibiotic. [] It functions by inhibiting bacterial cell wall synthesis.
Cefepime
Compound Description: Cefepime, chemically, 1-{[(6R,7R)-7-(2Z)-2-(2-amino1,3-thiazol-4yl)-2-[(carboxymethoxy)imino]acetamido]-2-carboxylato-8-oxo-5 thia 1 azabicyclo 4.2.0] oct-2-ene-3-yl]methyl}-1-methylpurrolidin-1-ium, is a fourth-generation cephalosporin antibiotic. [] It exhibits bactericidal activity by interfering with bacterial cell wall synthesis.
Relevance: As a fourth-generation cephalosporin, Cefepime shares the core structure with Disodium; (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-6-oxido-5-oxo-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate, which is a third-generation cephalosporin. [] Both have the characteristic beta-lactam and dihydrothiazine ring system. They differ in the substituents attached to this core structure, influencing their pharmacological properties.
Tazobactam Arginine
Compound Description: Tazobactam arginine is a beta-lactamase inhibitor. [] It is often used in combination with beta-lactam antibiotics to enhance their efficacy against bacteria that produce beta-lactamases.
Relevance: While not a cephalosporin, Tazobactam arginine is relevant in the context of Disodium; (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-6-oxido-5-oxo-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate (Ceftriaxone) due to their frequent combined use in clinical settings. [] This combination combats bacterial resistance by protecting Ceftriaxone from degradation by beta-lactamases produced by bacteria.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Ceftriaxone is a broad-spectrum third-generation cephalosporin antibiotic. It has a very long half-life compared to other cephalosporins and is high penetrable into the meninges, eyes, and inner ear. Ceftriaxone has broader and stronger gram-negative coverage then first or second-generation cephalosporins, but worse activity against methicillin-susceptible S.aureus. Ceftriaxone is a commonly used antimicrobial due to its good activity against multi-drug resistant Enterobacteriaceae, its relatively safe adverse effect profile, and its long half-life which allows for the convenience of daily or twice-daily dosing. Ceftriaxone is a third generation cephalosporin antibiotic which has been associated with development of biliary sludge and biliary colic when given parenterally and in high doses. Ceftriaxone is also associated with rare instances of immunoallergic, usually cholestatic hepatitis similar to the injury associated with other cephalosporins. Ceftriaxone is a beta-lactam, third-generation cephalosporin antibiotic with bactericidal activity. Ceftriaxone binds to and inactivates penicillin-binding proteins (PBP) located on the inner membrane of the bacterial cell wall. PBPs participate in the terminal stages of assembling the bacterial cell wall, and in reshaping the cell wall during cell division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis. Compared to the second and first generation cephalosporins, ceftriaxone is more active against gram-negative bacteria and less active against gram-positive bacteria. Ceftriaxone also crosses the blood-brain barrier and reaches therapeutic concentrations in the central nervous system (CNS). A broad-spectrum cephalosporin antibiotic and cefotaxime derivative with a very long half-life and high penetrability to meninges, eyes and inner ears.
BMS 986187 is a positive allosteric modulator of δ-opioid receptors. In the presence of the endogenous δ-opioid receptor agonist leu-enkephalin, BMS 986187 has an average EC50 value of 30 nM for β-arrestin recruitment, but has little to no activity in the absence of an agonist. It is 100-fold selective for δ- over µ-opioid receptors in the presence of leu-enkephalin and the endogenous µ-opioid receptor agonist endomorphin I, respectively. BMS-986187 is a novel Potent and Selective Positive Allosteric Modulators of the delta-Opioid Receptor.
BMS-986169 is a Novel, Intravenous, Glutamate N-Methyl-d-Aspartate 2B Receptor Negative Allosteric Modulator with Potential in Major Depressive Disorder. BMS-986169 showed high binding affinity for the GluN2B subunit allosteric modulatory site (Ki = 4.03-6.3 nM) and selectively inhibited GluN2B receptor function in Xenopus oocytes expressing human N-methyl-d-aspartate receptor subtypes (IC50 = 24.1 nM). BMS-986169 weakly inhibited human ether-a-go-go-related gene channel activity (IC50 = 28.4 μM) and had negligible activity in an assay panel containing 40 additional pharmacological targets.
BMS 986188 is a positive allosteric modulator of δ-opioid receptors, with an EC50 value of 0.05 μM in a β-arrestin recruitment assay in the presence, but not absence, of the opioid receptor agonist leu-enkephalin. It is selective for δ- over μ-opioid receptors (EC50 = >10 μM) in the presence of leu-enkephalin and the μ-opioid receptor agonist endomorphin 1, respectively. BMS-986188 is a novel Potent and Selective Positive Allosteric Modulator of the delta-Opioid Receptor.
Deucravacitinib is a novel oral selective tyrosine kinase 2 (TYK2) inhibitor. Unlike other Janus kinase 1/2/3 inhibitors that bind to the conserved active domain of these non-receptor tyrosine kinases, deucravacitinib binds to the regulatory domain of TYK2 with high selectivity to this therapeutic target. This selectivity towards TYK2 may lead to an improved safety profile of deucravacitinib, as nonselective JAK inhibitors are associated with a range of adverse effects such as altered cholesterol and triglyceride levels and liver and kidney dysfunction. Deucravacitinib was first approved by the FDA in September 2022 to treat moderate-to-severe plaque psoriasis. It was later approved by Health Canada in November 2022 and by the European Medicines Agency in March 2023. Deucravacitinib is a Tyrosine Kinase 2 Inhibitor. The mechanism of action of deucravacitinib is as a Tyrosine Kinase 2 Inhibitor. Deucravacitinib is a small molecule inhibitor of tyrosine kinase 2 that is used in the treatment of moderate-to-severe plaque psoriasis. Deucravacitinib is associated with transient and usually mild elevations in serum aminotransferase levels during therapy but has not been linked instances of clinically apparent acute liver injury.
BMS-986260 is a potent, selective, and orally bioavailable TGFβR1 inhibitor (IC50=1.6 nM). BMS-986260 demonstrated functional activity in multiple TGFβ-
dependent cellular assays, excellent kinome selectivity, favorable pharmacokinetic properties, and curative in vivo efficacy in combination with anti-PD-1 antibody in murine colorectal cancer (CRC) models.
Linrodostat is under investigation in clinical trial NCT03247283 (Pharmacokinetics and Metabolism Study in Healthy Male Participants). Linrodostat is an orally available inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), with potential immunomodulating and antineoplastic activities. Upon administration, linrodostat specifically targets and binds to IDO1, a cytosolic enzyme responsible for the oxidation of the amino acid tryptophan into the immunosuppressive metabolite kynurenine. By inhibiting IDO1 and decreasing kynurenine in tumor cells, BMS-986205 restores and promotes the proliferation and activation of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and T-lymphocytes, and causes a reduction in tumor-associated regulatory T-cells (Tregs). Activation of the immune system, which is suppressed in many cancers, may induce a cytotoxic T-lymphocyte (CTL) response against the IDO1-expressing tumor cells, thereby inhibiting the growth of IDO1-expressing tumor cells. IDO1, overexpressed by multiple tumor cell types, plays an important role in immunosuppression. Tryptophan depletion inhibits T-lymphocyte proliferation and activation, and subsequently suppresses the immune system.